molecular formula C10H14F3N3 B1480806 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine CAS No. 2097982-62-0

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

Cat. No.: B1480806
CAS No.: 2097982-62-0
M. Wt: 233.23 g/mol
InChI Key: POGDBOYYYOVIEQ-UHFFFAOYSA-N
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Description

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is a synthetic organic compound characterized by the presence of a cyclopropylmethyl group, a trifluoromethyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the cyclopropylmethyl group: This can be done through alkylation reactions using cyclopropylmethyl halides.

    Formation of the ethan-1-amine group: This step typically involves the reduction of a nitrile or an amide precursor to form the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydropyrazoles.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(trifluoromethyl)thiophen-2-yl)ethan-1-amine: Similar in structure but contains a thiophene ring instead of a pyrazole ring.

    2-methoxy-1-(1-(trifluoromethyl)cyclopropyl)ethan-1-amine: Contains a methoxy group and a cyclopropyl ring, similar in terms of trifluoromethyl and cyclopropyl groups.

Uniqueness

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine is unique due to the combination of its structural features, including the pyrazole ring, trifluoromethyl group, and cyclopropylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(cyclopropylmethyl)-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3N3/c11-10(12,13)9-5-8(3-4-14)16(15-9)6-7-1-2-7/h5,7H,1-4,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGDBOYYYOVIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 2
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine
Reactant of Route 6
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-amine

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